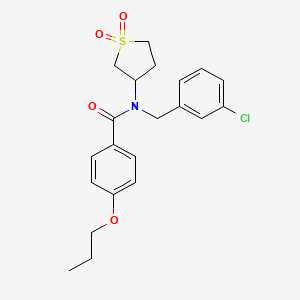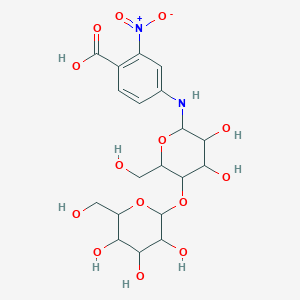![molecular formula C19H13BrO3S B11582952 4-(4-Bromophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B11582952.png)
4-(4-Bromophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE is a complex organic compound that belongs to the class of oxathiolones. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxyl group, and a naphtho-oxathiolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE typically involves multiple stepsThe final step often involves the formation of the oxathiolone ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom may result in various substituted phenyl derivatives .
Scientific Research Applications
4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxathiolones and related heterocyclic compounds, such as:
- 6-Hydroxy-benzo[d][1,3]oxathiol-2-one
- 4,4-Disubstituted-4H-benzo[d][1,3]oxathiin-2-ones .
Uniqueness
What sets 4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE apart is its unique combination of functional groups and its specific naphtho-oxathiolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H13BrO3S |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-hydroxy-7,8-dimethylbenzo[g][1,3]benzoxathiol-2-one |
InChI |
InChI=1S/C19H13BrO3S/c1-9-7-13-14(8-10(9)2)17-18(24-19(22)23-17)15(16(13)21)11-3-5-12(20)6-4-11/h3-8,21H,1-2H3 |
InChI Key |
ARWDSIYWSWPWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC=C(C=C4)Br)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11582873.png)
![1-Methyl-3-(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)pyridinium](/img/structure/B11582883.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11582890.png)
![4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11582898.png)
![5-Nitro-2-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B11582901.png)
![N-(2-methoxyethyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11582909.png)


![1-(3-Ethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582934.png)
![(3-chlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone](/img/structure/B11582961.png)
![(5Z)-5-{[3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11582969.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B11582980.png)
![ethyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B11582987.png)

